2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Overview
Description
2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a combination of aromatic rings, a fluorophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse compounds.
Scientific Research Applications
2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
- 2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-[(E)-2-[(3,5-dimethylphenyl)amino]ethenyl]-4-(2-fluorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile stands out due to its unique combination of functional groups and structural features.
Properties
IUPAC Name |
2-[(E)-2-(3,5-dimethylanilino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20FN3O/c1-17-13-18(2)15-19(14-17)32-12-11-25-23(16-31)26(22-9-5-6-10-24(22)30)27-28(33-25)20-7-3-4-8-21(20)29(27)34/h3-15,32H,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRRLGLZKDJPAI-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=CC2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C=C/C2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5F)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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